molecular formula C9H14O B1396718 Spiro[3.5]nonan-2-one CAS No. 29800-56-4

Spiro[3.5]nonan-2-one

Cat. No.: B1396718
CAS No.: 29800-56-4
M. Wt: 138.21 g/mol
InChI Key: NRNKZKFTQBNHBT-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-2-one is a bicyclic organic compound with a spiro carbon atom that connects two nonane rings. It has a molecular weight of 138.21 .


Synthesis Analysis

The synthesis of this compound involves a multi-step reaction with 4 steps . The steps include the use of diethyl ether, magnesium, ethylene oxide, and carbon tetrachloride .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C9H14O . The InChI code for this compound is 1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 138.21 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Spiro[3.5]nonan-2-one derivatives have been synthesized through various chemical processes. For instance, Gerlach and Müller (1972) described syntheses of spiro[4.4]nonane-1,6-dione through rearrangement and Claisen condensation processes (Gerlach & Müller, 1972).
  • Kuroda et al. (2000) accomplished the synthesis of spiro[4.4]nonane and spiro[4.5]decane ring systems via FeCl3-induced Nazarov cyclization (Kuroda et al., 2000).
  • Lehmann, Kuhn, and Krüger (2003) reported a two-step synthesis of spiro[3.5]nonane-6,8-dione, highlighting the production scalability of the target molecule (Lehmann, Kuhn, & Krüger, 2003).

Applications in Catalysis and Polymerization

  • Shuikin and Voznesenskaya (1966) investigated the conversion of spiro[4,4]nonane using platinum-alumina and palladium-alumina catalysts, revealing its potential in catalytic reforming (Shuikin & Voznesenskaya, 1966).
  • Trathnigg and Hippmann (1981) studied the polymerization behavior of a spiro-orthoester, providing insights into its potential application in polymer sciences (Trathnigg & Hippmann, 1981).

Biologically Active Compounds and Medicinal Chemistry

  • Hati et al. (2016) reported on spiro[pyrrolidine-3, 3´-oxindole] motifs showing significant inhibitory activity against breast cancer cells, indicating its relevance in medicinal chemistry (Hati et al., 2016).
  • Augustyniak and Ming (2011) described the application of a spiro compound in "turn-on" fluorescence for early detection of aluminum corrosion, illustrating its use in smart coatings and materials science (Augustyniak & Ming, 2011).

Safety and Hazards

Spiro[3.5]nonan-2-one is classified as a warning hazard under the GHS classification . It may cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Spiro[3.5]nonan-2-one is a versatile molecule with a wide range of applications in various fields, including medical, environmental, and industrial research. Some of the synthesized spiro-indenoquinoxalines exhibit interesting biological activities and have promise for the generation of new drug candidates .

Properties

IUPAC Name

spiro[3.5]nonan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-6-9(7-8)4-2-1-3-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNKZKFTQBNHBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to a literature procedure (Tetrahedron 1993, 49(36), 8159). A mixture of 1,1-dichlorospiro[3.5]nonan-2-one (5.00 g; 24.1 mmol) and zinc dust (4.74 g; 72.4 mmol) was stirred in acetic acid (60 mL) and water (30 mL) for 4 hours. The solution was then stored at −20° C. for 15 hours. The mixture was filtered through Celite®, washing with ether and hexane, and then the filtrate was washed with aqueous sodium hydroxide solution (2N; 4×100 mL). (This resulted in the precipitation of white salts, which needed to be removed by filtration). The organic phase was washed with water (30 mL), dried (sodium sulfate), filtered and concentrated under reduced pressure. The material was purified by chromatography on silica gel, eluting with hexane/ether (10:1) to give the desired product as an almost colorless oil (2.56 g).
Name
1,1-dichlorospiro[3.5]nonan-2-one
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.74 g
Type
catalyst
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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